molecular formula C15H19ClN2OS B15195379 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol CAS No. 26847-27-8

2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol

Katalognummer: B15195379
CAS-Nummer: 26847-27-8
Molekulargewicht: 310.8 g/mol
InChI-Schlüssel: OFULIMNERCHOMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol is a complex organic compound that belongs to the class of imidazothiazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate amines and aldehydes.

    Thiazole ring formation: This step often involves the cyclization of thioamides with α-halo ketones.

    Substitution reactions: Introduction of the butyl and chlorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction temperatures and pressures.
  • Implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the imidazole or thiazole rings.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Butyl-3-(4-fluorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol
  • 2-Butyl-3-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol

Uniqueness

2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs

Eigenschaften

CAS-Nummer

26847-27-8

Molekularformel

C15H19ClN2OS

Molekulargewicht

310.8 g/mol

IUPAC-Name

2-butyl-3-(4-chlorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol

InChI

InChI=1S/C15H19ClN2OS/c1-2-3-4-13-15(19,11-5-7-12(16)8-6-11)18-10-9-17-14(18)20-13/h5-8,13,19H,2-4,9-10H2,1H3

InChI-Schlüssel

OFULIMNERCHOMM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1C(N2CCN=C2S1)(C3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.